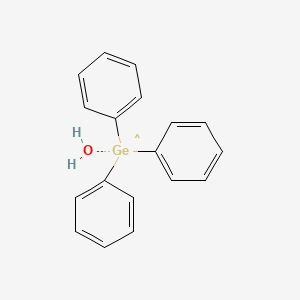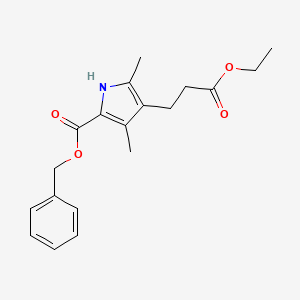
Tetra(2-naphthyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetra(2-naphthyl)silane is an organosilicon compound with the molecular formula C40H28Si It is characterized by the presence of four 2-naphthyl groups attached to a central silicon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetra(2-naphthyl)silane typically involves the reaction of silicon tetrachloride with 2-naphthylmagnesium bromide (a Grignard reagent). The reaction proceeds as follows: [ \text{SiCl}4 + 4 \text{C}{10}\text{H}7\text{MgBr} \rightarrow \text{Si(C}{10}\text{H}_7)_4 + 4 \text{MgBrCl} ] This reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the Grignard reagent. The reaction mixture is then subjected to hydrolysis to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Tetra(2-naphthyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: Nucleophilic substitution reactions can replace one or more naphthyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alkyl lithium (RLi) or Grignard reagents (RMgX) can be employed.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
科学研究应用
Tetra(2-naphthyl)silane has several applications in scientific research:
Materials Science: The compound’s unique structural properties make it a candidate for various materials science applications, including the development of new polymers and composites.
相似化合物的比较
Similar Compounds
Tetrasilane (Si4H10): A silane with a similar silicon core but different substituents.
Uniqueness
Tetra(2-naphthyl)silane is unique due to its specific structural arrangement of four 2-naphthyl groups around a silicon atom. This structure imparts distinct electronic properties, making it particularly useful in organic electronics and materials science.
属性
CAS 编号 |
18845-52-8 |
|---|---|
分子式 |
C40H28Si |
分子量 |
536.7 g/mol |
IUPAC 名称 |
tetranaphthalen-2-ylsilane |
InChI |
InChI=1S/C40H28Si/c1-5-13-33-25-37(21-17-29(33)9-1)41(38-22-18-30-10-2-6-14-34(30)26-38,39-23-19-31-11-3-7-15-35(31)27-39)40-24-20-32-12-4-8-16-36(32)28-40/h1-28H |
InChI 键 |
PIONYOUPTGNYAT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)[Si](C3=CC4=CC=CC=C4C=C3)(C5=CC6=CC=CC=C6C=C5)C7=CC8=CC=CC=C8C=C7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,6-Ditert-butyl-4-[(4-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B11951403.png)


![2-[2-oxo-2-(2-propan-2-ylidenehydrazinyl)ethoxy]-N-(propan-2-ylideneamino)acetamide](/img/structure/B11951418.png)
![1,8,14-Trioxatrispiro[4.1.4.1.4.1]octadecane](/img/structure/B11951428.png)
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-bromoaniline](/img/structure/B11951436.png)


![2-methoxy-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11951470.png)

![4-{5-[(E)-2-(1,3-Benzothiazol-2-YL)-2-cyanoethenyl]-2-furyl}benzenesulfonamide](/img/structure/B11951483.png)
![4-[(4-Chlorophenoxy)methyl]-2-(4-phenylphenyl)-1,3-dioxolane](/img/structure/B11951489.png)

